molecular formula C12H10N2O4 B2396506 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid CAS No. 929972-01-0

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid

Cat. No. B2396506
CAS RN: 929972-01-0
M. Wt: 246.222
InChI Key: YGKPRRBUMPYMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DC-3, and it is a member of the cinnoline family of compounds. The unique chemical structure of DC-3 makes it an attractive candidate for various research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of DC-3 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
DC-3 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to the suppression of cancer cell growth and the reduction of inflammation. DC-3 has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using DC-3 in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, the synthesis of DC-3 is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, the mechanism of action of DC-3 is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving DC-3. One area of research is the development of DC-3 as a potential treatment for cancer. Another area of research is the investigation of DC-3 as a potential treatment for neurodegenerative diseases. Additionally, DC-3 could be studied for its potential as an anti-microbial agent, as well as its potential as a treatment for other diseases and conditions. Further research is needed to fully understand the mechanism of action of DC-3 and to determine its potential applications in various fields of research.

Synthesis Methods

The synthesis of DC-3 involves several steps, including the reaction of 2,3-dichloroquinoxaline with 1,2-epoxy-3-chloropropane to produce the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxepine to produce DC-3. The synthesis of DC-3 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DC-3 has shown great potential in scientific research, particularly in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and has been shown to have anti-inflammatory properties. DC-3 has also been studied for its potential as an anti-microbial agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(16)9-4-7-5-10-11(6-8(7)13-14-9)18-3-1-2-17-10/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPRRBUMPYMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C3C(=C2)C=C(N=N3)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid

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